Cas no 1895307-99-9 (tert-butyl 3-(1-amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate)

Tert-butyl 3-(1-amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Its structure features a cyclobutyl ring with difluoromethyl and amino substituents, enhancing its utility in medicinal chemistry for the development of bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during synthetic transformations while allowing selective deprotection under mild acidic conditions. The difluorocyclobutyl moiety contributes to improved metabolic stability and lipophilicity, making it valuable in drug design. This compound is particularly useful in constructing peptidomimetics and small-molecule inhibitors, offering precise control over stereochemistry and functional group compatibility. Its well-defined reactivity profile facilitates efficient incorporation into complex molecular architectures.
tert-butyl 3-(1-amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate structure
1895307-99-9 structure
Product Name:tert-butyl 3-(1-amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate
CAS No:1895307-99-9
MF:C14H24F2N2O2
MW:290.349370956421
CID:6018676
PubChem ID:115052714
Update Time:2025-06-13

tert-butyl 3-(1-amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(1-amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate
    • EN300-1882592
    • 1895307-99-9
    • Inchi: 1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-6-4-5-10(7-18)13(17)8-14(15,16)9-13/h10H,4-9,17H2,1-3H3
    • InChI Key: DXXZAPLDGJVOBJ-UHFFFAOYSA-N
    • SMILES: FC1(CC(C1)(C1CN(C(=O)OC(C)(C)C)CCC1)N)F

Computed Properties

  • Exact Mass: 290.18058434g/mol
  • Monoisotopic Mass: 290.18058434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 385
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 55.6Ų

tert-butyl 3-(1-amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 3-(1-amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate

Research Brief on tert-Butyl 3-(1-Amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate (CAS: 1895307-99-9)

The compound tert-butyl 3-(1-amino-3,3-difluorocyclobutyl)piperidine-1-carboxylate (CAS: 1895307-99-9) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule therapeutics targeting G protein-coupled receptors (GPCRs) and kinase pathways. Recent studies highlight its structural uniqueness, featuring a difluorocyclobutyl moiety that confers enhanced metabolic stability and bioavailability to derived pharmacophores. This briefing synthesizes the latest findings from medicinal chemistry and drug discovery research involving this compound.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility as a versatile building block for constructing sp3-rich scaffolds in fragment-based drug discovery. The 3,3-difluorocyclobutyl group was found to significantly improve membrane permeability compared to non-fluorinated analogs, while the tert-butoxycarbonyl (Boc)-protected piperidine nitrogen allows for selective deprotection during multi-step syntheses. X-ray crystallographic analysis revealed that derivatives maintain favorable ligand efficiency metrics (LE > 0.3) when incorporated into kinase inhibitor candidates.

Ongoing preclinical investigations (Nature Chemical Biology, 2024) have identified 1895307-99-9 derivatives as potent modulators of serotonin receptors (5-HT2A/5-HT7), with lead compounds showing sub-nanomolar binding affinity and >100-fold selectivity over related GPCRs. The amino-difluorocyclobutyl moiety appears critical for establishing hydrogen-bonding networks with Asp155 and Ser159 residues in the orthosteric binding pocket, as confirmed through cryo-EM structural studies.

Process chemistry advancements (Organic Process Research & Development, 2023) have established robust kilogram-scale synthetic routes to 1895307-99-9 via [2+2] cycloaddition of 1,1-difluoroethylene with N-Boc-3-vinylpiperidine, followed by stereoselective amination. Current optimization efforts focus on replacing hazardous azide reagents in the amination step with biocatalytic alternatives using engineered transaminases (78% yield, ee >98%).

Notably, several pharmaceutical companies have included this scaffold in their proprietary libraries for DNA-encoded chemical screening. Patent analysis reveals increasing IP activity around 1895307-99-9 derivatives, particularly for neurological indications (WO202318754, CNS penetration enhancement) and anti-fibrotic applications (WO202401283, TGF-β pathway inhibition). The compound's balanced physicochemical properties (cLogP 1.8, PSA 45 Ų) make it particularly valuable for CNS drug discovery campaigns.

Future research directions highlighted in recent reviews (Bioorganic & Medicinal Chemistry Letters, 2024) include exploring the compound's potential in PROTAC design (utilizing the primary amine for linker attachment) and investigating fluorination effects on target residence time through 19F NMR studies. The continued evolution of synthetic methodologies and biological evaluations positions 1895307-99-9 as a structurally privileged scaffold with broad applicability in next-generation therapeutics development.

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